molecular formula C14H13F2NO4S B5762634 N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide

N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide

Cat. No.: B5762634
M. Wt: 329.32 g/mol
InChI Key: AVTVNCOHSDEZRU-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of two methoxy groups on the phenyl ring and two fluorine atoms on the benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide typically involves the reaction of 2,4-dimethoxyaniline with 2,5-difluorobenzenesulfonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets. For instance, in its role as an antibacterial agent, it inhibits bacterial RNA polymerase by binding to the enzyme’s switch region. This prevents the synthesis of RNA, thereby inhibiting bacterial growth . The compound’s methoxy and fluorine substituents play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO4S/c1-20-10-4-6-12(13(8-10)21-2)17-22(18,19)14-7-9(15)3-5-11(14)16/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTVNCOHSDEZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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